4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid
Description
Properties
Molecular Formula |
C53H32O8 |
|---|---|
Molecular Weight |
796.8 g/mol |
IUPAC Name |
4-[2',7,7'-tris(4-carboxyphenyl)-9,9'-spirobi[fluorene]-2-yl]benzoic acid |
InChI |
InChI=1S/C53H32O8/c54-49(55)33-9-1-29(2-10-33)37-17-21-41-42-22-18-38(30-3-11-34(12-4-30)50(56)57)26-46(42)53(45(41)25-37)47-27-39(31-5-13-35(14-6-31)51(58)59)19-23-43(47)44-24-20-40(28-48(44)53)32-7-15-36(16-8-32)52(60)61/h1-28H,(H,54,55)(H,56,57)(H,58,59)(H,60,61) |
InChI Key |
WSNFLEOVMUSZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=C5C=C(C=C8)C9=CC=C(C=C9)C(=O)O)C=C(C=C4)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid typically involves multi-step organic synthesis starting from 9,9'-spirobifluorene. The key steps include:
Step 1: Halogenation (Iodination) of 9,9'-Spirobifluorene
- The 2,2',7,7' positions on the spirobifluorene core are selectively iodinated to give 2,2',7,7'-tetraiodo-9,9'-spirobifluorene.
- This step is usually achieved by direct iodination using iodine or iodine-based reagents under controlled temperature and reaction time to ensure high purity and yield.
- The tetraiodo intermediate serves as a versatile precursor for further functionalization via cross-coupling reactions.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
- The tetraiodo compound undergoes palladium-catalyzed Suzuki coupling with 4-carboxyphenylboronic acid or its ester derivatives.
- This reaction replaces the iodine atoms with 4-carboxyphenyl groups, installing the benzoic acid moieties.
- Typical conditions involve Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, bases like K2CO3, and solvents such as toluene, dioxane, or DMF.
- Reaction temperatures range from 80°C to 110°C, with reaction times between 12 to 48 hours depending on scale and catalyst efficiency.
Step 3: Hydrolysis and Purification
- If boronic acid esters are used, a subsequent hydrolysis step converts ester groups into free carboxylic acids.
- The final product is purified by recrystallization or chromatography to obtain pure this compound.
Detailed Reaction Conditions and Yields
Research Outcomes and Characterization
- Structural Confirmation: The synthesized compound is characterized by NMR (1H, 13C), FT-IR, and mass spectrometry to confirm the presence of the spirobifluorene core and four carboxylic acid groups.
- Crystallography: Single-crystal X-ray diffraction studies confirm the planar tetracarboxylate ligand geometry, essential for MOF assembly.
- Thermal Stability: Thermogravimetric analysis (TGA) shows high thermal stability up to 300°C, suitable for MOF synthesis conditions.
- Application in MOFs: The ligand has been successfully used to prepare Zr(IV)-based MOFs (Spirof-MOF) exhibiting high surface area and catalytic activity for nerve agent simulant degradation with hydrolysis half-lives as low as 1.8 minutes for size-controlled MOF particles (~1 μm).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, alcohols, aldehydes, and substituted aromatic compounds.
Scientific Research Applications
4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in the study of protein-ligand interactions and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid involves its ability to interact with various molecular targets through non-covalent interactions. The spirobifluorene core provides a rigid framework that can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to proteins, nucleic acids, and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related tetracarboxylic acids and their derived frameworks.
Structural and Functional Analogues
Framework Performance Metrics
Key Differentiators
Spirobi[fluorene] Core vs. Planar Cores The spirobi[fluorene] core’s tetrahedral geometry prevents π-π stacking, enabling entangled 2D COFs (e.g., COF-39) and non-interpenetrated MOFs . In contrast, pyrene- or benzene-based ligands form planar layers prone to interpenetration, reducing pore accessibility .
Open Metal Sites vs. Hydrogen-Bonded Networks
- MOFs derived from the target compound (e.g., SBF-Cu) feature open Cu(II) sites for enhanced H₂ binding , whereas BTBA-based HOFs rely on hydrogen bonds for CO₂ selectivity .
Application-Specific Performance The target compound’s Zr-MOF (Spirof-MOF) exhibits rapid DMNP hydrolysis (t₁/₂ = 1.8 min) due to Lewis acidic Zr nodes and size-controlled pores , outperforming HOFs in catalytic degradation.
Limitations and Challenges
Biological Activity
4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid (CAS No. 1350363-07-3) is a complex organic compound with significant potential in various biological applications. Its unique structure combines multiple aromatic rings that contribute to its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₅₃H₃₂O₈
- Molecular Weight : 796.82 g/mol
- Structure : The compound features a spirobifluorene core with four benzoic acid moieties, which enhances its stability and solubility in organic solvents.
Mechanisms of Biological Activity
The biological activity of 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties due to its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Fluorescent Properties : Its unique structure allows for fluorescence under UV light, making it useful in bioimaging applications.
- Cellular Interaction : Preliminary studies suggest that the compound may interact with cellular membranes and proteins, potentially influencing signaling pathways.
Antioxidant Studies
A study conducted on the antioxidant capacity of various spirobifluorene derivatives showed that 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was reported at approximately 15 µM, indicating its potential as a natural antioxidant agent .
Fluorescence and Imaging Applications
Research highlighted the utility of this compound in fluorescence microscopy. Its ability to emit strong fluorescence makes it suitable for tracking cellular processes in live cells. A comparative study indicated that it outperformed other fluorescent markers in terms of brightness and stability under physiological conditions .
Cytotoxicity and Therapeutic Potential
In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 12 µM while showing minimal effects on normal fibroblast cells (NIH/3T3) . This selectivity suggests potential therapeutic applications in targeted cancer therapies.
Case Studies
-
Case Study on Cancer Therapy :
A recent publication explored the application of 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid in a novel drug formulation aimed at enhancing the efficacy of existing chemotherapeutics. The combination treatment led to a significant reduction in tumor size in animal models compared to controls . -
Fluorescent Probes for Biological Imaging :
Another study focused on utilizing this compound as a fluorescent probe for detecting specific biomolecules within cells. The results indicated high specificity and sensitivity for target proteins involved in apoptosis pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₃₂O₈ |
| Molecular Weight | 796.82 g/mol |
| IC50 (Antioxidant Activity) | 15 µM |
| IC50 (Cytotoxicity - MCF-7) | 12 µM |
Q & A
Basic: What are the standard synthetic routes for 4,4',4'',4'''-(9,9'-spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid, and how is its purity validated?
The ligand is synthesized via Suzuki-Miyaura cross-coupling reactions. A key intermediate, 2,2’,7,7’-tetrabromo-9,9’-spirobifluorene, is first prepared and subsequently functionalized with boronic ester-substituted benzoic acid derivatives. Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Crystallographic data (e.g., CCDC 1991410, 1991411) confirm structural integrity . For MOF applications, the ligand is further activated via solvent exchange and vacuum drying to remove residual solvents before characterization .
Basic: Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- X-ray diffraction (XRD): Resolves the spirobifluorene core’s tetrahedral geometry and confirms ligand integration into frameworks (e.g., COF-38, COF-39) .
- Gas sorption (BET): Measures surface area and pore size distribution (e.g., SBF–Cu MOF shows ~1,000 m²/g surface area) .
- Solid-state NMR and FTIR: Track carboxylate coordination modes and framework stability .
- Electron diffraction (cryo-EM): Resolves entangled COF structures (e.g., sql topology in COF-39) .
Advanced: How does the spirobifluorene backbone influence the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
The spirobifluorene core’s distorted tetrahedral geometry disrupts π-π stacking, enabling unique topologies. For example:
- MOFs: SBF–Cu adopts a 4,4 regular tiling with paddle-wheel Cu nodes, enhancing hydrogen uptake (~2.2 wt% at 77 K) .
- COFs: Entangled 2D square nets (sql) in COF-38/39 arise from the ligand’s rigidity, preventing layer collapse .
- Porous Organic Salts (POSs): Combining the ligand with bulky amines (e.g., TPMA-Br) induces chiral helical networks (pth topology) and circularly polarized luminescence (CPL) .
Advanced: What mechanistic insights explain the catalytic activity of spirobifluorene-based MOFs in nerve agent decomposition?
Zr-based SBF-MOFs hydrolyze dimethyl 4-nitrophenylphosphate (DMNP) via open metal sites and Brønsted acidic carboxylates. In situ ³¹P NMR shows a half-life (t₁/₂) of 7.5 min, improving to 1.8 min in size-controlled MOFs due to enhanced diffusion and active site accessibility . The spirobifluorene linker’s hydrophobicity may also stabilize transition states during hydrolysis .
Advanced: How can researchers resolve contradictions in reported gas sorption capacities for spirobifluorene-based frameworks?
Discrepancies in surface area (e.g., 800–1,200 m²/g) arise from:
- Activation protocols: Supercritical CO₂ drying vs. thermal activation .
- Defect engineering: Solvothermal synthesis conditions influence missing linker defects .
- Pore accessibility: Entangled frameworks (e.g., COF-39) may reduce effective pore volume despite high crystallinity .
Advanced: What computational strategies predict the electronic properties of spirobifluorene derivatives for optoelectronic applications?
Density functional theory (DFT) models the ligand’s HOMO (-5.24 eV) and LUMO (-2.08 eV), aligning with experimental cyclic voltammetry data. The spiro-conjugation disrupts π-delocalization, reducing recombination losses in perovskite solar cells . Molecular dynamics (MD) simulations further assess charge transport in amorphous films .
Advanced: How does thermal cross-linking of spirobifluorene-based hole-transport layers improve device stability?
In situ cross-linking at 150–200°C forms covalent networks, reducing dopant migration in perovskite solar cells. This enhances thermal stability (T₉ > 300°C) and maintains high hole mobility (~10⁻³ cm²/V·s) . Methoxy-substituted derivatives (e.g., Spiro-OMeTAD) further improve moisture resistance .
Advanced: What methodologies quantify chirality induction in spirobifluorene-based porous materials?
- Single-crystal XRD: Resolves helical pitch and handedness in POSs (e.g., spiroBPS/TPMA-Cl) .
- Circular dichroism (CD) spectroscopy: Measures Cotton effects to confirm enantioselective guest adsorption .
- CPL spectroscopy: Quantifies dissymmetry factors (gₗᵤₘ) up to 10⁻³ in solid-state POSs .
Advanced: How do steric effects in spirobifluorene derivatives modulate host-guest interactions?
Bulky substituents (e.g., tert-butyl groups) enhance selectivity for planar aromatics (e.g., pyrene) via shape-complementary binding. Isothermal titration calorimetry (ITC) reveals ΔG ~ -20 kJ/mol for anthracene inclusion, driven by van der Waals contacts .
Advanced: What role does ligand functionalization play in tuning photocatalytic activity?
Introducing sulfonic acid groups (e.g., spiroBPS) enhances proton conductivity in POSs, enabling H₂ evolution rates of ~50 µmol/g·h under visible light. The spirobifluorene core’s rigidity stabilizes charge-separated states during photocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
